Cas no 1453801-08-5 (8-bromo-N-tert-butylquinazolin-2-amine)

8-Bromo-N-tert-butylquinazolin-2-amine is a brominated quinazoline derivative featuring a tert-butylamino substituent at the 2-position. This compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of bioactive molecules targeting kinase inhibition. The bromine atom at the 8-position enhances reactivity for further functionalization via cross-coupling reactions, while the tert-butyl group contributes to steric stability and potential metabolic resistance. Its well-defined structure makes it valuable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically characterized by high purity and consistent performance in synthetic applications, ensuring reliability in research and development workflows.
8-bromo-N-tert-butylquinazolin-2-amine structure
1453801-08-5 structure
商品名:8-bromo-N-tert-butylquinazolin-2-amine
CAS番号:1453801-08-5
MF:C12H14BrN3
メガワット:280.16366147995
CID:5765652
PubChem ID:89781963

8-bromo-N-tert-butylquinazolin-2-amine 化学的及び物理的性質

名前と識別子

    • SCHEMBL15228574
    • 8-bromo-N-tert-butylquinazolin-2-amine
    • NWMRYNTXRNSPMW-UHFFFAOYSA-N
    • EN300-1162226
    • 8-bromo-N-(tert-butyl)quinazolin-2-amine
    • 1453801-08-5
    • インチ: 1S/C12H14BrN3/c1-12(2,3)16-11-14-7-8-5-4-6-9(13)10(8)15-11/h4-7H,1-3H3,(H,14,15,16)
    • InChIKey: NWMRYNTXRNSPMW-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2C=NC(=NC=21)NC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 279.03711g/mol
  • どういたいしつりょう: 279.03711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 37.8Ų

8-bromo-N-tert-butylquinazolin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1162226-0.1g
8-bromo-N-tert-butylquinazolin-2-amine
1453801-08-5
0.1g
$968.0 2023-06-08
Enamine
EN300-1162226-10.0g
8-bromo-N-tert-butylquinazolin-2-amine
1453801-08-5
10g
$4729.0 2023-06-08
Enamine
EN300-1162226-0.5g
8-bromo-N-tert-butylquinazolin-2-amine
1453801-08-5
0.5g
$1056.0 2023-06-08
Enamine
EN300-1162226-2.5g
8-bromo-N-tert-butylquinazolin-2-amine
1453801-08-5
2.5g
$2155.0 2023-06-08
Enamine
EN300-1162226-0.25g
8-bromo-N-tert-butylquinazolin-2-amine
1453801-08-5
0.25g
$1012.0 2023-06-08
Enamine
EN300-1162226-0.05g
8-bromo-N-tert-butylquinazolin-2-amine
1453801-08-5
0.05g
$924.0 2023-06-08
Enamine
EN300-1162226-1.0g
8-bromo-N-tert-butylquinazolin-2-amine
1453801-08-5
1g
$1100.0 2023-06-08
Enamine
EN300-1162226-5.0g
8-bromo-N-tert-butylquinazolin-2-amine
1453801-08-5
5g
$3189.0 2023-06-08

8-bromo-N-tert-butylquinazolin-2-amine 関連文献

8-bromo-N-tert-butylquinazolin-2-amineに関する追加情報

Introduction to 8-Bromo-N-tert-Butylquinazolin-2-amine (CAS No. 1453801-08-5)

8-Bromo-N-tert-butylquinazolin-2-amine (CAS No. 1453801-08-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The introduction of the bromine atom and the tert-butyl group in the structure of 8-bromo-N-tert-butylquinazolin-2-amine imparts unique chemical and biological characteristics that make it a valuable candidate for various therapeutic applications.

The chemical structure of 8-bromo-N-tert-butylquinazolin-2-amine is characterized by a quinazoline core with a bromine substituent at the 8-position and a tert-butylamine group at the 2-position. The bromine atom is known to influence the electronic properties of the molecule, potentially enhancing its binding affinity to specific biological targets. The tert-butyl group, on the other hand, contributes to the lipophilicity and stability of the compound, which are crucial factors in drug design and development.

In recent years, extensive research has been conducted to explore the potential therapeutic applications of 8-bromo-N-tert-butylquinazolin-2-amine. One of the most promising areas of investigation is its antitumor activity. Studies have shown that this compound exhibits potent inhibitory effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway. This pathway plays a central role in cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy.

Beyond its antitumor properties, 8-bromo-N-tert-butylquinazolin-2-amine has also been studied for its anti-inflammatory effects. Inflammation is a complex biological response involving various cellular and molecular components. Research has demonstrated that this compound can modulate the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in both in vitro and in vivo models. These findings suggest that 8-bromo-N-tert-butylquinazolin-2-amine could be a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 8-bromo-N-tert-butylquinazolin-2-amine have also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are essential for developing an effective oral therapeutic agent. Additionally, the compound shows low toxicity in animal models, further supporting its potential as a safe and effective drug candidate.

Clinical trials are currently underway to evaluate the safety and efficacy of 8-bromo-N-tert-butylquinazolin-2-amine in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in disease symptoms without major adverse effects. These findings have paved the way for more advanced clinical studies to further validate its therapeutic potential.

In conclusion, 8-bromo-N-tert-butylquinazolin-2-amine (CAS No. 1453801-08-5) is a promising compound with diverse biological activities that make it a valuable candidate for various therapeutic applications. Its unique chemical structure and favorable pharmacological properties position it as a potential lead molecule in drug discovery efforts aimed at treating cancer and inflammatory diseases. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, highlighting its significance in modern medicinal chemistry.

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